2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride in the presence of a base, followed by reduction with a suitable reducing agent . The reaction conditions typically include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanone, while reduction can produce 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanol.
Scientific Research Applications
2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure with an additional methoxy group.
Uniqueness
2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
SZLGUFFPYGMAFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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